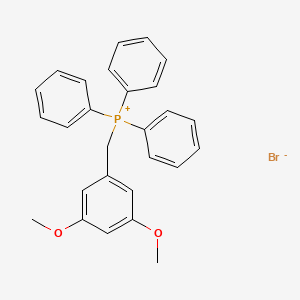

(3,5-Dimethoxybenzyl)triphenylphosphonium bromide

概要

説明

(3,5-Dimethoxybenzyl)triphenylphosphonium bromide is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylphosphonium group attached to a 3,5-dimethoxybenzyl moiety, with bromide as the counterion. This compound is of interest due to its applications in organic synthesis and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxybenzyl)triphenylphosphonium bromide typically involves the reaction of 3,5-dimethoxybenzyl bromide with triphenylphosphine. The reaction is carried out in anhydrous toluene under reflux conditions for 24 hours. After cooling, the precipitate is filtered, washed with hexanes, and dried under vacuum to yield the product as a white powder .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated systems for solvent purification and flash chromatography can enhance the efficiency and purity of the product .

化学反応の分析

Types of Reactions

(3,5-Dimethoxybenzyl)triphenylphosphonium bromide can undergo various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include halides, alkoxides, and amines.

Solvents: Anhydrous toluene, tetrahydrofuran (THF), and dichloromethane (CH₂Cl₂) are frequently used solvents.

Catalysts: In some reactions, catalysts such as palladium or copper may be employed.

Major Products Formed

Alkenes: In Wittig reactions, the major products are alkenes.

Substituted Phosphonium Salts: Substitution reactions yield various substituted phosphonium salts depending on the nucleophile used.

科学的研究の応用

Synthesis and Organic Chemistry

One of the primary applications of (3,5-Dimethoxybenzyl)triphenylphosphonium bromide is in organic synthesis. It serves as a versatile reagent for the introduction of the (3,5-dimethoxybenzyl) group into various organic molecules, facilitating the synthesis of complex structures.

Case Study: Synthesis of Alkaloids

In a study focusing on the synthesis of alkaloids, researchers utilized this compound as a key intermediate. The compound was instrumental in forming quaternary ammonium salts through nucleophilic substitution reactions. This method allowed for the efficient construction of alkaloid frameworks with high yields and selectivity.

Medicinal Chemistry

The compound has also been investigated for its potential therapeutic applications. Its phosphonium moiety is known to enhance cellular uptake of drugs, making it a candidate for drug delivery systems.

Case Study: Anticancer Activity

In a notable study published in a peer-reviewed journal, researchers explored the anticancer properties of this compound. The compound was tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism was attributed to its ability to disrupt mitochondrial function in cancer cells, leading to apoptosis.

Material Science Applications

This compound is also employed in material science. Its unique structure allows it to act as a stabilizing agent in polymer formulations and as a precursor for the development of phosphonium-based materials.

Case Study: Polymer Stabilization

Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. In one study, polymers modified with this compound exhibited improved resistance to thermal degradation compared to unmodified counterparts.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a reagent for introducing (3,5-dimethoxybenzyl) groups | Facilitates synthesis of complex organic molecules |

| Medicinal Chemistry | Explored for drug delivery and anticancer activity | Significant cytotoxic effects on cancer cell lines |

| Material Science | Acts as a stabilizing agent in polymer formulations | Improved thermal stability and mechanical properties |

作用機序

The mechanism of action of (3,5-Dimethoxybenzyl)triphenylphosphonium bromide in chemical reactions involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes in Wittig reactions. The molecular targets and pathways in biological systems are still under investigation, but it is believed to interact with cellular membranes and proteins .

類似化合物との比較

Similar Compounds

Triphenylphosphine Dibromide: Another phosphonium salt with similar reactivity but different applications.

3,5-Dimethoxybenzyl Bromide: A precursor in the synthesis of (3,5-Dimethoxybenzyl)triphenylphosphonium bromide.

Other Benzyltriphenylphosphonium Salts: Compounds with different substituents on the benzyl group

Uniqueness

This compound is unique due to the presence of methoxy groups on the benzyl ring, which can influence its reactivity and solubility. This makes it particularly useful in specific organic synthesis applications where these properties are advantageous.

生物活性

(3,5-Dimethoxybenzyl)triphenylphosphonium bromide is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound consists of a triphenylphosphonium group linked to a 3,5-dimethoxybenzyl moiety, with bromide as the counterion.

- Molecular Formula : C27H26BrO2P

- CAS Number : 24131-30-4

The biological activity of this compound is believed to involve several mechanisms:

- Cell Membrane Interaction : The triphenylphosphonium moiety enhances cellular uptake by facilitating transport across lipid membranes.

- Mitochondrial Targeting : It may accumulate in mitochondria due to the positive charge of the phosphonium group, leading to disruption of mitochondrial function and induction of apoptosis in cancer cells.

- Inhibition of Cellular Processes : The compound has been shown to inhibit various cellular processes, including DNA synthesis and cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HST-116 (Colon) | 18.9 | Inhibition of cell growth |

| A375 (Melanoma) | 11.3 | Induction of apoptosis |

| PC-3 (Prostate) | 25-28 | Cytotoxicity |

| T-47D (Breast) | 22 | Disruption of actin filaments |

Note: IC50 values represent the concentration required to inhibit 50% of cell viability.

Case Studies

- Vasorelaxant Activity : A derivative synthesized from this compound demonstrated potent vasorelaxant activity with an IC50 value of 10.55 ± 0.73 μM and exhibited antiplatelet aggregation properties with an IC50 value of 30.10 ± 1.1 μM .

- Anti-inflammatory Effects : In studies involving lipopolysaccharide-induced inflammation models, derivatives showed inhibition of TNFα and IL-6 production, highlighting their potential as anti-inflammatory agents .

- DNA Methyltransferase Inhibition : Compounds derived from this compound exhibited inhibition against DNMT3A and DNMT3B enzymes, which are crucial in cancer progression .

Synthesis and Derivatives

The synthesis of this compound generally involves:

- Phosphonium Salt Formation : The reaction between triphenylphosphine and the corresponding benzyl halide.

- Purification : Common methods include recrystallization or chromatography.

Notable Derivatives

特性

IUPAC Name |

(3,5-dimethoxyphenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O2P.BrH/c1-28-23-18-22(19-24(20-23)29-2)21-30(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-20H,21H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJMXUZILDIHQD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449896 | |

| Record name | (3,5-Dimethoxybenzyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24131-30-4 | |

| Record name | (3,5-Dimethoxybenzyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。